molecular formula C13H13ClN2O3 B2542123 N-Acetyl-7-chloro-L-tryptophan CAS No. 852391-55-0

N-Acetyl-7-chloro-L-tryptophan

Cat. No. B2542123
CAS RN: 852391-55-0
M. Wt: 280.71
InChI Key: KHKMVRUWPPZUMF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-L-tryptophan is a chemical substance with the molecular formula C13H14N2O3 . It is a derivative of L-Tryptophan and can be used as a competitive inhibitor to identify and characterize tryptophanases . It is also known by other names such as L-Tryptophan, N-acetyl-; N-Acetyl-L-tryptophan; (2S)-2-acetamido-3- (1H-indol-3-yl)propanoic acid; N-Acetyltryptophan; (S)-2-Acetamido-3- (1H-indol-3-yl)propanoic acid .


Molecular Structure Analysis

The molecular structure of N-Acetyl-7-chloro-L-tryptophan contains a total of 33 bonds. These include 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 Pyrrole .


Physical And Chemical Properties Analysis

N-Acetyl-L-tryptophan is a solid substance . It has a molecular weight of 246.2619, a boiling point of 586.61 ℃, a density of 1.33 g/cm³, and a flash point of 308.57 ℃ .

Scientific Research Applications

Industrial Biomanufacturing of Tryptophan Derivatives

Tryptophan derivatives, including 7-chloro-tryptophan, are aromatic compounds produced in the tryptophan metabolic pathway. These compounds have high added value and find applications in various industries such as chemical, food, polymer, and pharmaceuticals. Most tryptophan derivatives are synthesized through biosynthesis, combining metabolic engineering with synthetic biology. Specific biosynthetic pathways and methods are used to produce various tryptophan derivatives .

Biosynthesis of 7-Chloro-Tryptophan: The first step involves the halogenation reaction of tryptophan, catalyzed by RebF/RebH, resulting in 7-chloro-tryptophan. RebO, a fad-dependent L-Trp oxidase, further converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .

Radioprotective Activities

N-Acetyl-L-tryptophan (L-NAT) and its novel glycoconjugate (NATG) have been identified as microbial secondary metabolites with radioprotective activities. These compounds show promise as radiation countermeasures, particularly in protecting intestinal epithelial cells against radiation-induced apoptosis. The modulation of oxidative stress and mitochondrial membrane integrity contributes to their protective effects .

Safety And Hazards

When handling N-Acetyl-7-chloro-L-tryptophan, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Tryptophan derivatives, including 7-chloro-tryptophan, have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry. They play an important role in treating diseases and improving life. Most tryptophan derivatives are synthesized by biosynthesis, which combines metabolic engineering with synthetic biology and system biology .

properties

IUPAC Name

(2S)-2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKMVRUWPPZUMF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-7-chloro-L-tryptophan

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